molecular formula C13H15NO2 B3120662 Morpholino(4-vinylphenyl)methanone CAS No. 2681-27-8

Morpholino(4-vinylphenyl)methanone

Cat. No.: B3120662
CAS No.: 2681-27-8
M. Wt: 217.26 g/mol
InChI Key: CCUOWFGLZSFLBM-UHFFFAOYSA-N
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Description

Morpholino(4-vinylphenyl)methanone is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . It has gained considerable attention in recent years due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of significant research. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The morpholine ring is a 6-membered heterocyclic compound where two hetero atoms, Oxygen & Nitrogen, can be found .


Chemical Reactions Analysis

Morpholines, including this compound, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .

Future Directions

Morpholinos, including Morpholino(4-vinylphenyl)methanone, are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They are also used as research tools for reverse genetics by knocking down gene function . This suggests a promising future for this compound in various fields of research and industry.

Properties

IUPAC Name

(4-ethenylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUOWFGLZSFLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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